Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside
Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside
Brand Name:
Vulcanchem
CAS No.:
32934-08-0
VCID:
VC20768687
InChI:
InChI=1S/C13H19FO8/c1-6(15)19-5-9-10(14)11(20-7(2)16)12(21-8(3)17)13(18-4)22-9/h9-13H,5H2,1-4H3/t9-,10+,11+,12-,13+/m1/s1
SMILES:
CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)F
Molecular Formula:
C13H19FO8
Molecular Weight:
322.28 g/mol
Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside
CAS No.: 32934-08-0
Cat. No.: VC20768687
Molecular Formula: C13H19FO8
Molecular Weight: 322.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32934-08-0 |
|---|---|
| Molecular Formula | C13H19FO8 |
| Molecular Weight | 322.28 g/mol |
| IUPAC Name | [(2R,3S,4R,5R,6S)-4,5-diacetyloxy-3-fluoro-6-methoxyoxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C13H19FO8/c1-6(15)19-5-9-10(14)11(20-7(2)16)12(21-8(3)17)13(18-4)22-9/h9-13H,5H2,1-4H3/t9-,10+,11+,12-,13+/m1/s1 |
| Standard InChI Key | DMXZHMAFWXQZAQ-SJHCENCUSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)F |
| SMILES | CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)F |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator